molecular formula C10H10N6O B14615920 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide

2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide

Cat. No.: B14615920
M. Wt: 230.23 g/mol
InChI Key: LIADUMIOHSKCHC-UHFFFAOYSA-N
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Description

2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes an amino group, a hydrazinylidenemethyl group, and a carboxamide group attached to a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-1,8-naphthyridine-3-carboxamide with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities. Advanced purification techniques, including high-performance liquid chromatography (HPLC) and distillation, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce reduced amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted naphthyridine derivatives .

Scientific Research Applications

2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1,8-naphthyridine-3-carboxamide
  • Hydrazinylidenemethyl derivatives
  • Naphthyridine-based compounds

Uniqueness

What sets 2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10N6O

Molecular Weight

230.23 g/mol

IUPAC Name

2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C10H10N6O/c11-8-7(10(17)14-5-15-12)4-6-2-1-3-13-9(6)16-8/h1-5H,12H2,(H2,11,13,16)(H,14,15,17)

InChI Key

LIADUMIOHSKCHC-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)N/C=N/N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=O)NC=NN

Origin of Product

United States

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